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molecular formula C6H3BrFNO2 B1372893 6-Bromo-5-fluoropicolinic acid CAS No. 1052714-46-1

6-Bromo-5-fluoropicolinic acid

Cat. No. B1372893
M. Wt: 220 g/mol
InChI Key: UVDJYBXHNFJTME-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

To a solution of 6-bromo-5-fluoro-2-picolinic acid (2 g, 9.09 mmol) in tert-butanol (46 mL) and triethylamine (1.27 mL, 9.09 mmol, Eq: 1.00) was added DPPA (1.97 mL, 9.09 mmol). The slurry was stirred at room temperature until all solids dissolved (˜15 min), after which it was heated to 85° C. for 2 h. Upon cooling the mixture was concentrated onto silica gel and chromatographed (silica, 5% to 30% EtOAc in hexanes) to give slightly impure (6-bromo-5-fluoro-pyridin-2-yl)-carbamic acid tert-butyl ester (1.55 g, 59%). 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.97 (d, J=8.6 Hz, 1H), 7.43 (d, J=8.6 Hz, 1H), 1.53 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
1.97 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6](C(O)=O)[CH:5]=[CH:4][C:3]=1[F:11].C([N:14]([CH2:17]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])=CC=1.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[C:36]([O:40][C:17](=[O:26])[NH:14][C:6]1[CH:5]=[CH:4][C:3]([F:11])=[C:2]([Br:1])[N:7]=1)([CH3:39])([CH3:38])[CH3:37]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=CC(=N1)C(=O)O)F
Name
Quantity
1.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.97 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
46 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred at room temperature until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved (˜15 min)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
after which it was heated to 85° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed (silica, 5% to 30% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC(=C(C=C1)F)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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